molecular formula C19H20F3NO3S B3017787 2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine CAS No. 2330223-27-1

2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine

Cat. No.: B3017787
CAS No.: 2330223-27-1
M. Wt: 399.43
InChI Key: NKOIFZSHHGBGDQ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a p-tolyl group and a benzylsulfonyl group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Ring: Starting from diethanolamine, cyclization can be achieved using a dehydrating agent.

    Introduction of the p-Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Potential use as a probe or inhibitor in biochemical studies, particularly those involving sulfonyl-containing compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group could play a key role in binding interactions, while the trifluoromethyl group might enhance metabolic stability or bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)-4-morpholine: Lacks the benzylsulfonyl and trifluoromethyl groups, potentially less active or selective.

    4-((4-(Trifluoromethyl)benzyl)sulfonyl)morpholine: Lacks the p-tolyl group, which might affect its binding properties or activity.

    2-(p-Tolyl)-4-((4-methylbenzyl)sulfonyl)morpholine: Similar structure but with a methyl group instead of a trifluoromethyl group, potentially affecting its chemical and biological properties.

Uniqueness

The presence of both the p-tolyl and trifluoromethylbenzylsulfonyl groups in 2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine makes it unique, potentially offering a combination of properties such as enhanced binding affinity, metabolic stability, and specific reactivity.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c1-14-2-6-16(7-3-14)18-12-23(10-11-26-18)27(24,25)13-15-4-8-17(9-5-15)19(20,21)22/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIFZSHHGBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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